molecular formula C7H5ClN2 B1591404 2-(6-Chloropyridin-2-yl)acetonitrile CAS No. 75279-60-6

2-(6-Chloropyridin-2-yl)acetonitrile

Cat. No.: B1591404
CAS No.: 75279-60-6
M. Wt: 152.58 g/mol
InChI Key: WJMGOQFPVZDUMV-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its chlorine substitution at the sixth position of the pyridine ring and the presence of an acetonitrile group at the second position. It is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile typically involves the reaction of 2-chloropyridine with acetonitrile in the presence of a base. One common method is the nucleophilic substitution reaction where 2-chloropyridine is treated with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide, potassium carbonate, DMSO, DMF.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyridines.

    Reduction: 2-(6-Chloropyridin-2-yl)ethylamine.

    Oxidation: 2-(6-Chloropyridin-2-yl)acetic acid.

Scientific Research Applications

2-(6-Chloropyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chlorine atom and the nitrile group can influence its binding affinity and selectivity towards these targets. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 2-(2-Chloropyridin-4-yl)acetonitrile
  • 2-(6-Chloropyridin-3-yl)acetonitrile
  • 2-(2-Chloropyridin-6-yl)acetonitrile

Comparison: 2-(6-Chloropyridin-2-yl)acetonitrile is unique due to the specific positioning of the chlorine atom and the acetonitrile group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMGOQFPVZDUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590291
Record name (6-Chloropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75279-60-6
Record name (6-Chloropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of acetonitrile (2.77 mL) in tetrahydrofuran (80 mL) was added dropwise n-butyl lithium hexane solution (1.6 M, 29.6 mL) at −78° C., and the reaction mixture was stirred at −78° C. for 1 hr under argon atmosphere. A solution of 2,6-dichloropyridine (2.0 g) in tetrahydrofuran (10 mL) was added dropwise thereto at −78° C., and the reaction mixture was stirred at −78° C. for 2 hr under argon atmosphere, and allowed to be warmed to room temperature. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.91 g).
Quantity
2.77 mL
Type
reactant
Reaction Step One
Name
n-butyl lithium hexane
Quantity
29.6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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